molecular formula C18H27NO2 B5568659 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate

1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate

Cat. No. B5568659
M. Wt: 289.4 g/mol
InChI Key: SABQXRSQNPFMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate, also known as TMP or TMP-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. TMP is a piperidine-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate is not fully understood, but it is believed to act as a modulator of the neurotransmitter acetylcholine. 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate has been shown to increase the release of acetylcholine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate has also been shown to have a number of biochemical and physiological effects. These include antioxidant properties, anti-inflammatory effects, and the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate in lab experiments is its ability to cross the blood-brain barrier, allowing it to exert its effects directly on the brain. However, one limitation is that 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are a number of potential future directions for research on 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate. One area of interest is in the development of new therapies for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Other potential applications include the treatment of inflammatory diseases and the development of new drugs for cancer therapy. Further research is needed to fully understand the mechanisms of action of 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate and its potential therapeutic applications.

Synthesis Methods

1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate can be synthesized using a variety of methods, including the reaction of 3-methylphenyl magnesium bromide with 1,2,5-trimethyl-4-piperidone, followed by reaction with propionyl chloride. Other methods include the reaction of 3-methylphenylacetonitrile with 1,2,5-trimethylpiperidine, followed by reaction with propionyl chloride.

Scientific Research Applications

1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. One area of research has been in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate has the ability to improve cognitive function and reduce the symptoms of these disorders.

properties

IUPAC Name

[1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-6-17(20)21-18(16-9-7-8-13(2)10-16)11-15(4)19(5)12-14(18)3/h7-10,14-15H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABQXRSQNPFMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CC(N(CC1C)C)C)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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